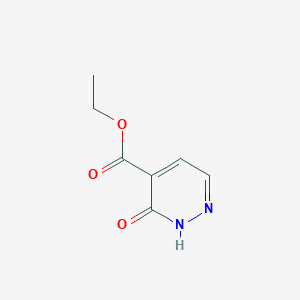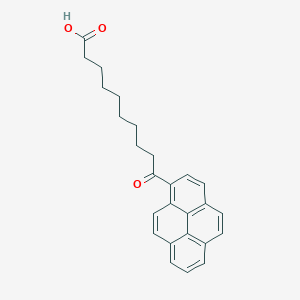
10-Oxo-10-pyren-1-yldecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxo-10-pyren-1-yldecanoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been studied extensively, and its mechanism of action, biochemical and physiological effects, and potential applications have been explored in detail.
Mecanismo De Acción
The mechanism of action of 10-Oxo-10-pyren-1-yldecanoic acid is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction leads to changes in the fluorescence properties of the compound, which can be used to study the properties of the biomolecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 10-Oxo-10-pyren-1-yldecanoic acid have been studied in various biological systems. The compound has been shown to interact with proteins, nucleic acids, and other biomolecules, leading to changes in their properties. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 10-Oxo-10-pyren-1-yldecanoic acid is its strong fluorescence properties, which make it ideal for use as a fluorescent probe in various biological and chemical systems. Additionally, the compound is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 10-Oxo-10-pyren-1-yldecanoic acid. One area of research is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are being explored. Finally, the use of the compound as a fluorescent probe in various biological and chemical systems is an area of active research, with the potential for new applications and discoveries.
Métodos De Síntesis
The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid involves the reaction of pyrene with decanoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been optimized to yield high purity and yield, making it suitable for various applications.
Aplicaciones Científicas De Investigación
10-Oxo-10-pyren-1-yldecanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of fluorescence spectroscopy. The compound exhibits strong fluorescence properties, making it ideal for use as a fluorescent probe in various biological and chemical systems.
Propiedades
IUPAC Name |
10-oxo-10-pyren-1-yldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3/c27-23(10-5-3-1-2-4-6-11-24(28)29)21-16-14-20-13-12-18-8-7-9-19-15-17-22(21)26(20)25(18)19/h7-9,12-17H,1-6,10-11H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYFASKKGDQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396174 |
Source


|
| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Oxo-10-pyren-1-yldecanoic acid | |
CAS RN |
104180-30-5 |
Source


|
| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

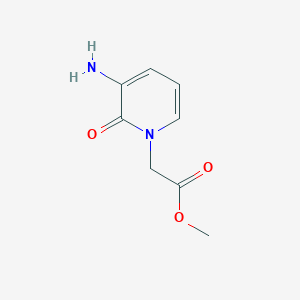
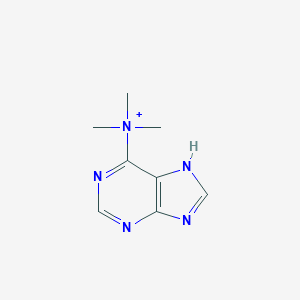
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

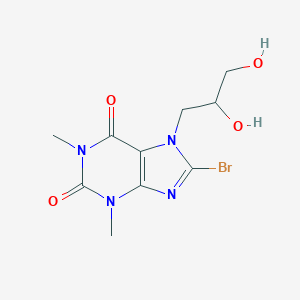
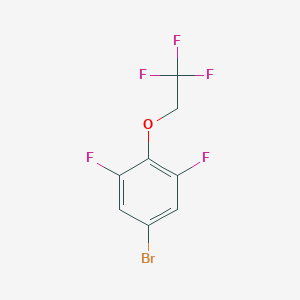
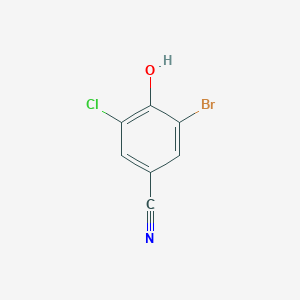


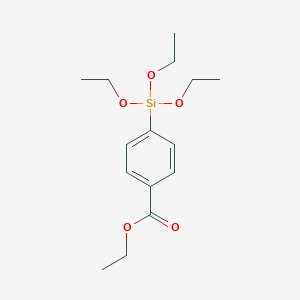

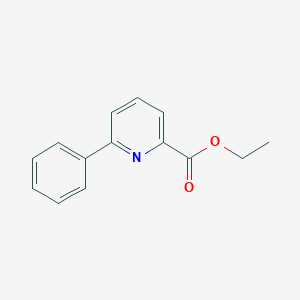
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
